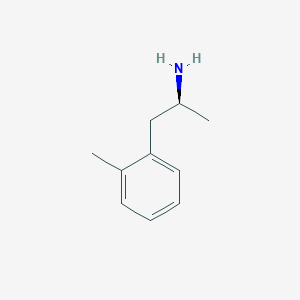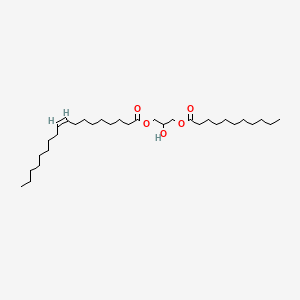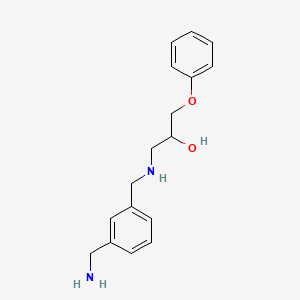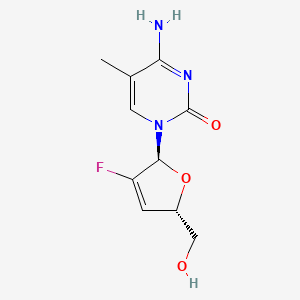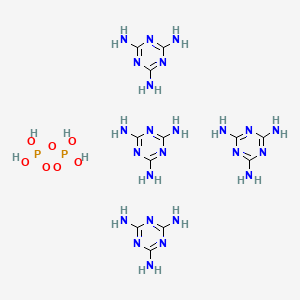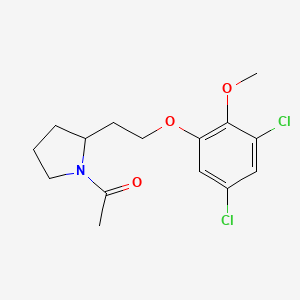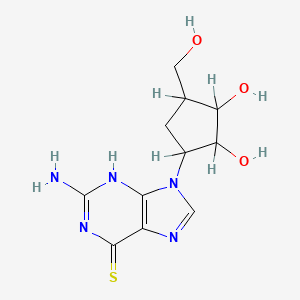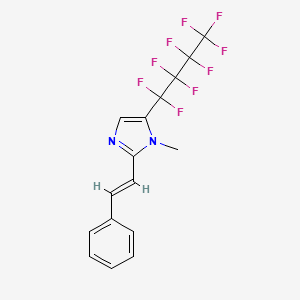
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the nonafluorobutyl group: This step might involve the use of a fluorinating agent such as nonafluorobutyl iodide in the presence of a base.
Addition of the phenylethenyl group: This can be done through a Heck reaction, where a palladium catalyst is used to couple the imidazole with a styrene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to the formation of partially or fully reduced imidazole derivatives.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use as a bioactive molecule in drug discovery and development.
Medicine: Possible applications in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use in the production of advanced materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nonafluorobutyl group could enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
類似化合物との比較
Similar Compounds
1-Methyl-2-phenylethenyl-1H-imidazole: Lacks the nonafluorobutyl group, which might affect its biological activity and chemical properties.
1-Methyl-5-(trifluoromethyl)-2-(2-phenylethenyl)-1H-imidazole: Contains a trifluoromethyl group instead of a nonafluorobutyl group, potentially leading to different reactivity and applications.
Uniqueness
The presence of the nonafluorobutyl group in 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole makes it unique compared to other imidazole derivatives. This group can impart distinct chemical and physical properties, such as increased stability, lipophilicity, and potential for specific interactions in biological systems.
特性
CAS番号 |
141363-31-7 |
|---|---|
分子式 |
C16H11F9N2 |
分子量 |
402.26 g/mol |
IUPAC名 |
1-methyl-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-2-[(E)-2-phenylethenyl]imidazole |
InChI |
InChI=1S/C16H11F9N2/c1-27-11(9-26-12(27)8-7-10-5-3-2-4-6-10)13(17,18)14(19,20)15(21,22)16(23,24)25/h2-9H,1H3/b8-7+ |
InChIキー |
HTJVBNLJYCXUIG-BQYQJAHWSA-N |
異性体SMILES |
CN1C(=CN=C1/C=C/C2=CC=CC=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
正規SMILES |
CN1C(=CN=C1C=CC2=CC=CC=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


